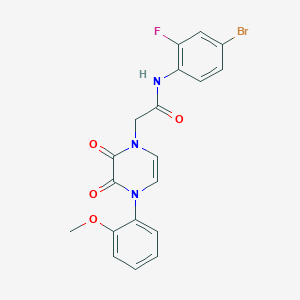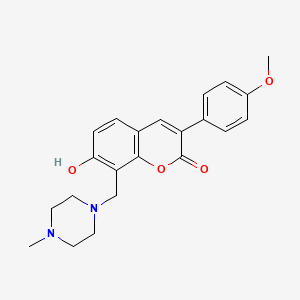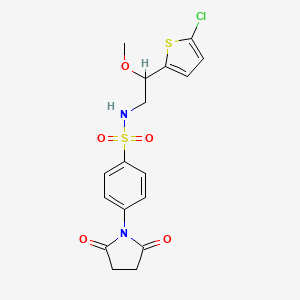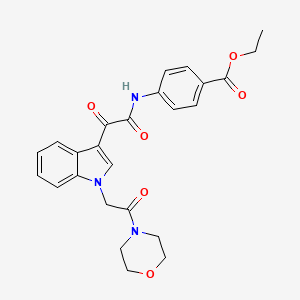![molecular formula C17H14F3N3O2S B2887137 methyl 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetate CAS No. 955962-94-4](/img/structure/B2887137.png)
methyl 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetate is a complex organic compound It contains distinct functional groups including a pyrazole ring, a thiazole ring, and an ester
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as 2-methyl-3-trifluoromethylaniline, have been used in the synthesis of methylguanidine derivatives, which are prospective pet radioligands for the open channel of the nmda receptor . The NMDA receptor is linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .
Mode of Action
For instance, some trifluoromethyl compounds are known to act as antagonists for the calcitonin gene-related peptide (CGRP) receptor
Biochemical Pathways
Given its potential interaction with the nmda receptor, it may influence pathways related to neuronal signaling and neurodegeneration .
Result of Action
If it indeed interacts with the nmda receptor, it could potentially modulate neuronal activity and have implications for neurodegenerative disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetate usually involves multi-step organic synthesis techniques. One possible route could be:
Starting with pyrazole formation: Synthesize 3-methyl-5-(trifluoromethyl)pyrazole from appropriate precursors like hydrazine and trifluoroacetic acid under acidic conditions.
Thiazole ring synthesis: React the pyrazole derivative with a suitable thiazole precursor in the presence of a catalyst.
Final esterification: The thiazole intermediate can then be treated with methyl bromoacetate under basic conditions to yield the final compound.
Industrial Production Methods
Scaling up the synthesis for industrial production might involve optimization of reaction conditions, such as temperature, pressure, and the use of industrial catalysts to increase yield and purity. Advanced techniques like flow chemistry could be employed for continuous production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the methyl group on the pyrazole ring.
Reduction: Reduction reactions could target the ester functional group, converting it to an alcohol.
Substitution: Various substitutions can occur on the aromatic rings, potentially modifying the trifluoromethyl group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Halogenation reagents or electrophiles under Friedel-Crafts conditions.
Major Products
The specific products formed depend on the reaction conditions but can include hydroxylated derivatives (from oxidation) or reduced esters (from reduction).
Aplicaciones Científicas De Investigación
Methyl 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetate has applications across several fields:
Chemistry: As a building block in organic synthesis due to its multiple reactive sites.
Biology: Potential use as a probe in biochemical assays, given its fluorinated moiety.
Medicine: Exploration in drug discovery for its potential pharmacological properties.
Industry: Use in materials science, possibly contributing to the development of new polymers or other advanced materials.
Comparación Con Compuestos Similares
Comparing methyl 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetate with similar structures highlights its uniqueness:
Similar Compounds: Other pyrazole or thiazole derivatives.
There you have it! A deep dive into the intriguing world of this compound
Propiedades
IUPAC Name |
methyl 2-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c1-10-8-13(17(18,19)20)23(22-10)16-21-15(11-6-4-3-5-7-11)12(26-16)9-14(24)25-2/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMCWBLXPINCPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=C(S2)CC(=O)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-({1-[3-(4-chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2887054.png)
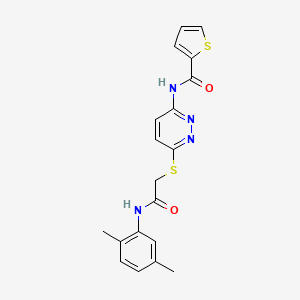
![1-(4-ethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2887058.png)
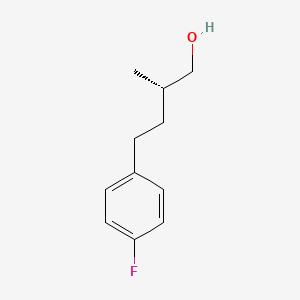
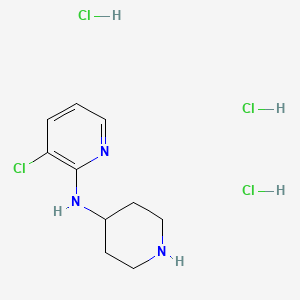
![2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2887063.png)
![5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2887065.png)
![2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2887067.png)
![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2887068.png)
